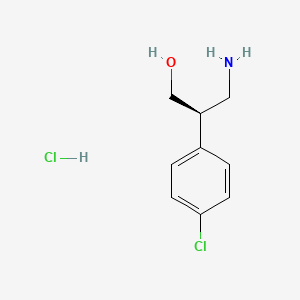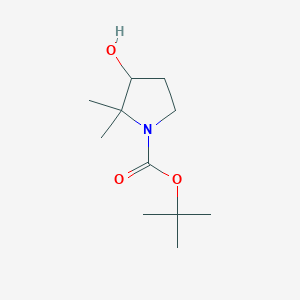![molecular formula C15H19NO2 B1408342 Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate CAS No. 1656294-85-7](/img/structure/B1408342.png)
Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate
Vue d'ensemble
Description
Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate, commonly known as MPTP, is a toxic compound that has been extensively studied in the field of neuroscience. MPTP was first synthesized in 1977 as a byproduct of a synthetic heroin production. It was later discovered that MPTP causes severe damage to the dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease.
Applications De Recherche Scientifique
Medicinal Chemistry: Antileishmanial and Antimalarial Agents
This compound has been explored for its potential in creating pharmacophores for antileishmanial and antimalarial agents. The related pyrazole-bearing compounds have shown potent activities against Leishmania strains and Plasmodium species, which are responsible for leishmaniasis and malaria, respectively .
Organic Synthesis: Modified Biginelli Reaction
In the field of organic synthesis, derivatives of this compound have been synthesized using the modified Biginelli reaction. This reaction is significant for constructing complex molecules that can serve as intermediates for further chemical transformations .
Neurological Research: Parkinson’s Disease Model
The compound is closely related to MPTP, a neurotoxin used to create animal models of Parkinson’s disease. This application is crucial for studying the disease’s pathology and screening potential therapeutic agents .
Materials Science: Coating and Varnish Applications
Compounds with similar structures have been utilized in the development of clear coatings for wood, plastic, and metal, as well as overprint varnishes. These applications are important for protecting materials and extending their lifespan .
Environmental Science: Study of Neurotoxic Contaminants
The compound’s relation to MPTP also makes it relevant in environmental science, where it can be used to study the impact of neurotoxic contaminants on wildlife and ecosystems .
Analytical Chemistry: Mass Spectrometry
In analytical chemistry, related compounds have been analyzed using mass spectrometry to understand their fragmentation patterns, which is essential for identifying unknown substances and studying their properties .
Biochemistry: Mitochondrial Dysfunction
The metabolism of related compounds into neurotoxins like MPP+ that interfere with mitochondrial function is a significant area of study in biochemistry. This research can lead to a better understanding of diseases caused by mitochondrial dysfunction .
Flavor and Fragrance Chemistry: Essential Oil Components
Derivatives of this compound are found in the essential oils of some plants in the ginger family and are used as flavoring agents. This application is vital for the food and perfume industries .
Propriétés
IUPAC Name |
methyl 1-[(4-methylphenyl)methyl]-3,6-dihydro-2H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-12-3-5-13(6-4-12)11-16-9-7-14(8-10-16)15(17)18-2/h3-7H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMFNOGKVMAUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(=CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901125355 | |
| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-[(4-methylphenyl)methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901125355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate | |
CAS RN |
1656294-85-7 | |
| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-[(4-methylphenyl)methyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1656294-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-[(4-methylphenyl)methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901125355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408265.png)
![methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1408266.png)
![(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B1408269.png)
![{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408270.png)




![1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol](/img/structure/B1408279.png)
